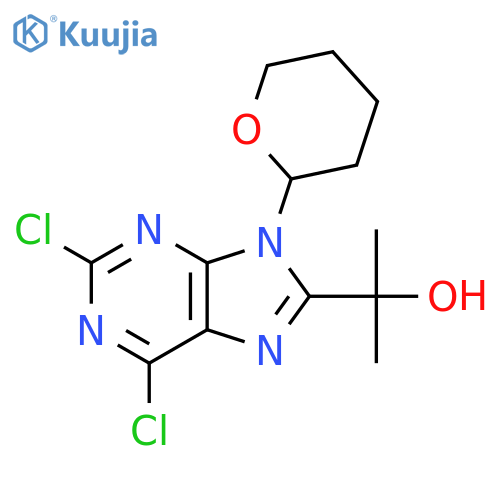Cas no 1382981-69-2 (9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-)
2,6-ジクロロ-α,α-ジメチル-9-(テトラヒドロ-2H-ピラン-2-イル)-9H-プリン-8-メタノールは、プリン骨格を有する高純度の中間体化合物です。特筆すべきは、テトラヒドロピラニル(THP)保護基によって反応性の高い部位が選択的に保護されており、有機合成における官能基の制御が容易である点です。また、α位のジメチル基により立体障害が生じ、特定の反応経路での選択性向上が期待できます。主に医薬品中間体や核酸関連化合物の合成に利用され、特にハロゲン置換基の存在により多様な誘導体化が可能です。高い化学的安定性と取扱いやすさから、精密合成プロセスでの有用性が認められています。

1382981-69-2 structure
商品名:9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-
CAS番号:1382981-69-2
MF:C13H16Cl2N4O2
メガワット:331.19774055481
MDL:MFCD34565763
CID:5169718
9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)- 化学的及び物理的性質
名前と識別子
-
- 2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol
- SY292418
- 2-[2,6-Dichloro-9-(tetrahydro-pyran-2-yl)-9H-purin-8-yl]-propan-2-ol
- 9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-
-
- MDL: MFCD34565763
- インチ: 1S/C13H16Cl2N4O2/c1-13(2,20)11-16-8-9(14)17-12(15)18-10(8)19(11)7-5-3-4-6-21-7/h7,20H,3-6H2,1-2H3
- InChIKey: ALLGQMUTMOBKJX-UHFFFAOYSA-N
- ほほえんだ: ClC1C2=C(N=C(N=1)Cl)N(C(C(C)(C)O)=N2)C1CCCCO1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 387
- トポロジー分子極性表面積: 73.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194247-1g |
2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol |
1382981-69-2 | 95% | 1g |
$1320 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1194247-1g |
2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol |
1382981-69-2 | 95% | 1g |
$1320 | 2024-07-29 | |
| eNovation Chemicals LLC | Y1194247-1g |
2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol |
1382981-69-2 | 95% | 1g |
$1320 | 2025-02-25 |
9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)- 関連文献
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1382981-69-2 (9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 4964-69-6(5-Chloroquinaldine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
